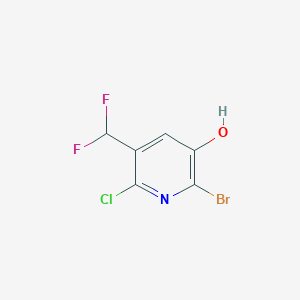

2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol

Beschreibung

BenchChem offers high-quality 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H3BrClF2NO |

|---|---|

Molekulargewicht |

258.45 g/mol |

IUPAC-Name |

2-bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-3(12)1-2(6(9)10)5(8)11-4/h1,6,12H |

InChI-Schlüssel |

XMMFSGMMNDYFFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=C1O)Br)Cl)C(F)F |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile of a Novel Pyridine Derivative

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them invaluable scaffolds for developing novel pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol is a compound of significant interest within this class, possessing a unique substitution pattern that suggests potential for highly specific biological activity and tailored physical characteristics.

Chemical Identity and Structure

IUPAC Name: 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol

Chemical Structure:

As of the latest literature search, a specific CAS number for 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol has not been assigned, indicating its status as a novel or less-characterized compound. The molecular structure reveals a pyridine ring substituted with a bromine atom, a chlorine atom, a hydroxyl group, and a difluoromethyl group. This combination of functionalities is expected to impart a distinct set of physicochemical properties that will influence its solubility, acidity, and lipophilicity.

Solubility: A Critical Parameter for Biological and Synthetic Applications

The solubility of a compound is a fundamental property that dictates its behavior in both biological and chemical systems. For drug development, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and formulation.

Predicted Solubility Profile

Based on its structure, 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol is anticipated to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the hydroxyl group can facilitate hydrogen bonding with water, but the overall halogenated and aromatic nature of the molecule will likely limit its aqueous solubility. A structurally similar compound, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, is reported to be practically insoluble in water, but soluble in methanol and N,N-Dimethylformamide[1].

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar hydroxyl group is offset by the hydrophobic halogenated pyridine core. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the hydroxyl group. |

| Ethanol | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving substituted pyridines[1]. |

| Dichloromethane (DCM) | Moderately Soluble | A less polar organic solvent, solubility may be limited. |

| Hexanes | Insoluble | A nonpolar solvent, unlikely to dissolve the polar pyridinol. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol is added to a known volume of the desired solvent in a sealed glass vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Collection: A clear aliquot of the supernatant is carefully removed using a syringe and filtered through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is expressed in units of mg/mL or mol/L at the specified temperature.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides information about its purity and thermal stability. A sharp melting point range is indicative of a high-purity compound, while a broad and depressed melting range suggests the presence of impurities.

Expected Melting Point

Due to the lack of experimental data for the target compound, a precise melting point cannot be provided. However, based on the melting points of other substituted pyridinols, it is expected to be a solid at room temperature with a melting point likely in the range of 100-200 °C.

Experimental Protocol for Melting Point Determination: Capillary Method

The capillary melting point determination method is a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Rapid Initial Heating: The sample is heated rapidly to determine an approximate melting point range.

-

Slow and Accurate Determination: A fresh sample is heated at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

pKa: Understanding Ionization and its Impact on Drug Action

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a pyridinol, the pKa of the hydroxyl group is a critical parameter as it determines the extent of ionization at a given pH. This is particularly important in drug development, as the ionization state of a molecule affects its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa

The pKa of the hydroxyl group in 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol is expected to be influenced by the electron-withdrawing effects of the bromine, chlorine, and difluoromethyl substituents on the pyridine ring. These groups will likely increase the acidity of the hydroxyl group, resulting in a lower pKa compared to unsubstituted pyridin-3-ol. For context, the predicted pKa of the structurally related but different compound, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, is -3.92, which corresponds to the protonation of the pyridine nitrogen and not the deprotonation of a hydroxyl group[2]. The pKa of the hydroxyl group in the target molecule is likely to be in the acidic to neutral range.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

-

Solution Preparation: A known concentration of 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Sources

The Difluoromethyl Advantage: Modulating Lipophilicity and Tautomerism in Pyridinol Scaffolds

Executive Summary

This technical guide analyzes the physicochemical impact of the difluoromethyl (

Introduction: The Rise of the Lipophilic H-Bond Donor

In medicinal chemistry, the "Magic Methyl" effect is well-known for boosting potency by filling hydrophobic pockets. However, metabolic instability often necessitates fluorination. While perfluorination (

The

Physicochemical Principles

Electronic Effects and Acidity

The

| Substituent | Hammett Constant ( | Electronic Nature | H-Bonding Potential |

| Methyl ( | -0.17 | Electron Donating | None |

| Difluoromethyl ( | +0.32 | Electron Withdrawing | Weak Donor (C-H) |

| Trifluoromethyl ( | +0.54 | Strong Electron Withdrawing | Acceptor (weak) |

The Tautomeric Equilibrium

Pyridinols exist in equilibrium with their pyridone tautomers. For 2-pyridinols and 4-pyridinols, the pyridone (lactam) form generally predominates in solution and solid state.

-

Impact of

: When placed ortho to the oxygen (or nitrogen), the acidic -

Result: This interaction stabilizes specific tautomers and conformations, reducing the energetic penalty of desolvation required for the molecule to cross lipid membranes.

Lipophilicity Analysis (LogP/LogD)

Comparative Lipophilicity Trends

Data indicates that

Table 1: Comparative Lipophilicity of Pyridine Derivatives (LogD at pH 7.4) Data synthesized from comparative studies on thio-alkyl pyridines, a close structural proxy for evaluating substituent lipophilicity trends.[2]

| Scaffold | Substituent (R) | LogD | Mechanism | |

| 2-Pyridine-S-R | 1.69 | - | Baseline lipophilicity. | |

| 2-Pyridine-S-R | 1.95 | +0.26 | Lipophilic H-bond donor. | |

| 2-Pyridine-S-R | 2.13 | +0.44 | Max hydrophobicity; no H-donor. |

The "Masking" Effect in Pyridinols

In pyridinols/pyridones, the lipophilicity of the

-

Mechanism: The

donor locks with the Carbonyl ( -

Effect: This "closes" the polar parts of the molecule from the solvent. A closed conformation is more lipophilic than an open one because it requires less energy to shed water molecules before entering the lipid bilayer.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the

Caption: Figure 1. Tautomeric equilibrium of 2-pyridinols showing the formation of a lipophilic, intramolecularly hydrogen-bonded (IMHB) species upon ortho-difluoromethylation.

Experimental Protocols

Synthesis of Difluoromethyl Pyridinols

Direct difluoromethylation of pyridinols can be challenging.[3] A robust modern approach involves radical functionalization.

-

Reagents: Pyridinol substrate, Zinc sulfinate (

) or -

Conditions: Reaction is typically run in a biphasic system (DCM/Water) with TBHP (tert-butyl hydroperoxide) as the oxidant to generate the

radical. -

Purification: Silica gel chromatography. Note: Pyridones often streak on silica; add 1% triethylamine or use C18 reverse-phase silica.

Determination of Lipophilicity (LogD)

Since pyridinols are ionizable (amphoteric), LogD (Distribution Coefficient) at pH 7.4 is more relevant than LogP.

Protocol: Miniaturized Shake-Flask Method (HPLC-Based)

-

Preparation:

-

Prepare 10 mM stock solution of the difluoromethyl pyridinol in DMSO.

-

Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.

-

Saturate 1-octanol with PBS and PBS with 1-octanol (mutually saturated phases).

-

-

Partitioning:

-

In a 2 mL HPLC vial, add 500

L of saturated octanol and 500 -

Spike with 10

L of compound stock. -

Vortex for 60 minutes at room temperature (

). -

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Carefully sample the aqueous phase and the octanol phase.

-

Analyze both phases via HPLC-UV (254 nm).

-

Calculate LogD using the area under the curve (AUC):

-

-

Validation:

-

Run a reference standard (e.g., Pyridine, LogP = 0.65; Toluene, LogP = 2.7) to ensure system integrity.

-

Caption: Figure 2. Standardized workflow for determining LogD values of ionizable pyridinol derivatives.

References

-

Zafrani, Y., et al. (2017).[4][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][1][2][6]

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

-

Xing, L., et al. (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry. [Link][6]

-

Fujiwara, T., & O'Hagan, D. (2014). "Successful Fluorine-Containing Herbicide Agrochemicals." Journal of Fluorine Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. semanticscholar.org [semanticscholar.org]

The Difluoromethyl Group: A Strategic Tool in Modern Drug Design as a Lipophilic Hydrogen Bond Donor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Unique Functional Group

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This small, highly electronegative atom can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeation, and binding affinity.[1][3] Among the diverse array of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly versatile and valuable tool.[4][5] Unlike its trifluoromethyl (CF3) counterpart, the CF2H group possesses a unique combination of properties: it is a lipophilic moiety that can also function as a hydrogen bond donor.[6][7] This dual character allows it to serve as a bioisosteric replacement for common functionalities like hydroxyl (-OH) and thiol (-SH) groups, often leading to enhanced metabolic stability and improved target engagement.[4][8] This guide provides an in-depth exploration of the difluoromethyl group, detailing its fundamental properties, the evidence supporting its role as a hydrogen bond donor, and its strategic application in contemporary drug discovery.

Physicochemical Profile of the Difluoromethyl Group

The introduction of a CF2H group imparts a distinct set of physicochemical characteristics to a molecule, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Lipophilicity: A Modulated Approach

The effect of the CF2H group on a molecule's lipophilicity (logP) is nuanced. While it generally increases lipophilicity compared to a hydroxyl group, this effect is less pronounced than that of the more common trifluoromethyl (CF3) group.[4][9] The change in lipophilicity when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase, with experimental ΔlogP values (logP(XCF2H) - logP(XCH3)) spanning from -0.1 to +0.4.[6][10] This variability provides medicinal chemists with a valuable tool for the fine-tuning of a drug's solubility and permeability profile.[11]

Table 1: Comparative Lipophilicity (logP) of Analogous Compounds

| Parent Compound | logP of Parent | Analog Compound | logP of Analog | ΔlogP | Reference |

| Anisole | 2.11 | Difluoromethoxybenzene | 2.36 | +0.25 | [4] |

| Thioanisole | 2.65 | (Difluoromethylthio)benzene | 2.85 | +0.20 | [4] |

| Toluene | 2.73 | (Difluoromethyl)benzene | 2.53 | -0.20 | [4] |

Electronic Effects and pKa Modulation

The two highly electronegative fluorine atoms in the CF2H group exert a strong electron-withdrawing effect.[1] This polarization significantly increases the acidity of the C-H bond, enabling it to act as a hydrogen bond donor.[12][13] Furthermore, this inductive effect can lower the basicity (pKa) of adjacent functional groups, such as amines.[4][7] This modulation of pKa can be critical for optimizing a drug's ionization state, which in turn influences its solubility, cell permeability, and interaction with its biological target.[1][7]

Table 2: Comparative pKa Values of Piperidine Analogues

| Compound | R | pKa | Reference |

| 4-Aminopiperidine | H | 9.9 | [4] |

| 4-(Fluoromethyl)piperidine | CH2F | 9.1 | [4] |

| 4-(Difluoromethyl)piperidine | CF2H | 8.4 | [4] |

| 4-(Trifluoromethyl)piperidine | CF3 | 7.9 | [4] |

Hydrogen Bonding Capacity

A key feature that distinguishes the difluoromethyl group from the trifluoromethyl group is its ability to act as a hydrogen bond donor.[4][7] The polarization of the C-H bond by the adjacent fluorine atoms makes the hydrogen atom sufficiently acidic to form hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms in a protein's active site.[12][14] The strength of this interaction is comparable to that of other weak hydrogen bond donors like thiophenols and anilines, but it is weaker than conventional donors like hydroxyl groups.[6][15][16][17] This capability is central to its use as a bioisostere for hydroxyl and thiol groups, allowing it to potentially maintain or enhance binding affinity while offering improved metabolic stability.[6][8]

The CF2H Hydrogen Bond: Mechanism and Evidentiary Support

The concept of the CF2H group acting as a hydrogen bond donor is supported by a robust body of experimental and computational evidence.[12][13][18]

Mechanism of Interaction

The hydrogen bond donating capacity of the CF2H group arises from the strong inductive effect of the two fluorine atoms, which withdraws electron density from the C-H bond. This creates a partial positive charge on the hydrogen atom, making it capable of engaging in an electrostatic interaction with a hydrogen bond acceptor (e.g., the lone pair of an oxygen atom). This C–H···O interaction, while unconventional, plays a crucial role in molecular recognition and conformational preference.[12][19]

Caption: C-H···O hydrogen bond interaction.

Experimental and Computational Validation

The existence and significance of CF2H-mediated hydrogen bonds have been confirmed by multiple analytical techniques.[12][13][19]

-

X-ray Crystallography: This technique provides definitive, direct evidence by revealing short contact distances between the CF2H hydrogen and acceptor atoms in the solid state, consistent with hydrogen bonding.[12][13]

-

NMR Spectroscopy: In solution, ¹H NMR spectroscopy can show a significant downfield shift (deshielding) of the CF2H proton when it is involved in a hydrogen bond.[12][20] This provides strong evidence for the presence of such an interaction in a physiologically relevant environment.

-

IR Spectroscopy: Intramolecular hydrogen bonding involving a CF2H group can lead to shifts in the vibrational frequencies of the participating groups, which can be detected by IR spectroscopy.[12]

-

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), corroborate experimental findings by predicting the geometries and energies of CF2H hydrogen bonds, further validating their existence and strength.[12][13]

Caption: Workflow for NMR H-bond analysis.

Strategic Applications in Drug Design

The unique properties of the CF2H group make it a powerful tool for addressing common challenges in drug discovery, such as poor metabolic stability and off-target toxicity.[4][7]

Bioisosterism and Metabolic Stability

One of the primary applications of the CF2H group is as a metabolically robust bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[4][8] These groups are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] The replacement of a C-H bond with a stronger C-F bond makes the difluoromethyl group significantly more resistant to enzymatic cleavage, which can increase a drug's half-life and bioavailability.[4][7]

Caption: Bioisosteric replacement strategy.

Case Studies: The CF2H Group in Action

The successful application of the difluoromethyl group is evident in several approved drugs and clinical candidates.

-

Inavolisib (PI3Kα Inhibitor): Inavolisib is a potent and selective inhibitor of the PI3Kα enzyme, which is often mutated in cancer.[4] The difluoromethyl group in this molecule is crucial for its high selectivity. It forms a key hydrogen bond with a serine residue (Ser774) in the PI3Kα active site. This interaction is significantly more favorable than in other PI3K isoforms, thereby contributing to Inavolisib's selectivity.[4]

-

Roflumilast (PDE4 Inhibitor): Used for the treatment of chronic obstructive pulmonary disease (COPD), Roflumilast contains a difluoromethoxy (-OCF2H) group. This group contributes to the drug's high potency and metabolic stability, allowing for effective inhibition of the PDE4 enzyme and a reduction in inflammation.[4]

-

Pantoprazole (Proton Pump Inhibitor): This widely used drug for treating acid-related stomach conditions also features a difluoromethoxy group. This moiety enhances its chemical stability and contributes to its mechanism of action in inhibiting the gastric proton pump.[4]

Table 3: Impact of Difluoromethylation on Biological Activity

| Compound Class | Target | Effect of CF2H Introduction | Fold Improvement | Reference |

| Estrone Sulfamate Analogue | Steroid Sulfatase (STS) | Increased Potency (IC50) | 100x | [4] |

| PI3K Inhibitor Analogue 1 | PI3Kα | Increased Potency (IC50) | >6.7x | [4] |

| PI3K Inhibitor Analogue 2 | PI3Kα | Increased Potency (IC50) | 20x | [4] |

Conclusion and Future Perspectives

The difluoromethyl group offers a unique and powerful solution to several challenges in drug discovery. Its ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and modulate physicochemical properties, allows for the rational design of drug candidates with superior pharmacological profiles.[4] The successful incorporation of the CF2H moiety in drugs like Inavolisib and Roflumilast underscores its significant potential.[4] As synthetic methodologies for introducing this group continue to advance, the strategic application of the difluoromethyl group is poised to become an even more integral part of the medicinal chemist's toolkit, paving the way for the development of safer and more effective medicines.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

Gill, H., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Semantic Scholar. [Link]

-

Gill, H., et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. PubMed Central (PMC) - NIH. [Link]

-

The Difluoromethyl Group as a Hydrogen Bond Donor. ResearchGate. [Link]

-

Sessler, C. D., et al. (2019). (PDF) CF2H, a Hydrogen Bond Donor. ResearchGate. [Link]

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. ACS Publications. [Link]

-

Mahrous, M. (2014). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]

-

Wang, F., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed. [Link]

-

Müller, K., et al. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Saphier, S., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PubMed Central (PMC). [Link]

-

New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ... Organic and Biomolecular Chemistry. [Link]

-

Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PubMed Central (PMC). [Link]

-

Wang, H., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]

-

Scott, J. S., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central (PMC). [Link]

-

Le, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Truong, T. T. & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

-

Wang, F., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. [Link]

-

Dardonville, C. & Goya, P. (2004). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. Chemical Communications. [Link]

-

West, N. W., et al. (2018). Difluoromethane as a Precursor to Difluoromethyl Borates. chemrxiv.org. [Link]

-

Theodorou, A., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. SciSpace. [Link]

-

Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Unlocking the Electronic Properties of Halogenated Pyridine-3-ol Derivatives: A Technical Guide for Drug Discovery and Materials Science

Executive Summary

Halogenated pyridine-3-ol derivatives are highly versatile scaffolds in modern medicinal chemistry and transition-metal catalysis. Unlike their 2-hydroxy and 4-hydroxy counterparts, which predominantly exist as pyridones (amides), 3-hydroxypyridines exhibit a complex, highly tunable equilibrium between their neutral and zwitterionic forms. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven framework for understanding, measuring, and applying the electronic properties of these heterocycles.

Mechanistic Framework: Electronic Effects & Tautomerism

The core defining feature of pyridine-3-ol is its prototropic tautomerism. In aqueous solutions, 3-hydroxypyridine exists in a dynamic equilibrium with an approximately equal amount of its zwitterionic form (pyridinium-3-olate)[1]. The fraction of these two forms in biological or experimental systems depends heavily on the pH of the environment and the intrinsic

When halogens (F, Cl, Br, I) are introduced to the pyridine ring, they drastically perturb this equilibrium through competing electronic effects:

-

Inductive Effect (-I): Halogens are highly electronegative, withdrawing electron density from the

-framework. This universally lowers the -

Mesomeric Effect (+M): Lone pairs on the halogen atoms can donate electron density into the aromatic

-system. However, for halogens other than fluorine, the orbital mismatch with carbon renders this effect relatively weak compared to the inductive withdrawal.

The introduction of a halogen, such as in 2-chloro-3-hydroxypyridine, alters the nucleophilic substitution reactivity and hydrogen-bonding capacity of the ring[3]. Because the halogen pulls electron density away from the nitrogen, the basicity of the nitrogen decreases, which destabilizes the zwitterion and shifts the tautomeric equilibrium toward the neutral form.

Fig 1: Prototropic tautomerism and acid-base equilibria of pyridine-3-ol derivatives.

Quantitative Data: Electronic and Acid-Base Properties

To facilitate rational drug design and ligand selection, the quantitative shifts in acid-base properties upon halogenation are summarized below. Note how the addition of electron-withdrawing halogens systematically depresses the

Table 1: Electronic Properties of Selected Pyridine-3-ol Derivatives

| Compound | Substituent Electronic Effect | Tautomeric Ratio (Neutral : Zwitterion) | ||

| Pyridine-3-ol | None | ~4.8 | ~8.7 | ~1:1 |

| 2-Fluoro-3-hydroxypyridine | Very Strong -I, Strong +M | ~2.0 | ~7.2 | Strongly favors Neutral |

| 2-Chloro-3-hydroxypyridine | Strong -I, Weak +M | ~2.5 | ~7.5 | Favors Neutral |

| 6-Bromo-pyridine-3-ol | Strong -I, Weak +M | ~3.0 | ~7.8 | Favors Neutral |

Analytical Workflows & Methodologies

To rigorously characterize the electronic properties of novel halogenated pyridine-3-ols, a dual experimental-computational approach is required.

Fig 2: Integrated experimental and computational workflow for electronic characterization.

Protocol 1: Spectrophotometric Determination (UV-Vis)

Causality: The neutral, cationic, anionic, and zwitterionic forms of pyridine-3-ol possess distinct conjugated

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) to maintain a constant ionic strength (

M KCl) across a pH range of 1.0 to 12.0. -

Stock Solution: Dissolve the halogenated pyridine-3-ol in a minimal amount of co-solvent (e.g., 1% DMSO) and dilute with the buffer to a final concentration of

M. -

Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) at intervals of 0.5 pH units at a constant temperature of 25.0 ± 0.1 °C.

-

Isosbestic Verification: Overlay the spectra. Identify the isosbestic points (wavelengths where absorbance remains constant). If isosbestic points shift, the compound is likely degrading or aggregating, and the assay must be restarted with lower concentrations.

-

Data Extraction: Plot Absorbance vs. pH at the

of the neutral and anionic species. Use non-linear regression (Henderson-Hasselbalch equation) to calculate

Protocol 2: Computational Profiling via Density Functional Theory (DFT)

Causality: Gas-phase calculations inherently fail to stabilize separated charges, leading to highly inaccurate tautomeric ratios. Utilizing implicit solvation models (like the Conductor-like Screening Model, COSMO) simulates the dielectric constant of water (

Step-by-Step Methodology:

-

Geometry Optimization: Construct the 3D models of the neutral, zwitterionic, cationic, and anionic forms. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

-

Solvation Modeling: Apply the COSMO solvation model (setting

for water) to account for solvent stabilization of the zwitterion[4]. -

Frequency Calculations: Perform vibrational frequency calculations to ensure the optimized structures are true minima (no imaginary frequencies).

-

Energy Extraction: Calculate the standard free energy change (

) for the deprotonation reactions to derive theoretical

Applications in Catalysis and Drug Development

Understanding these electronic properties is not merely an academic exercise; it directly dictates the utility of these molecules in advanced applications.

-

Transition-Metal Catalysis: Halogenated derivatives have emerged as highly privileged ligands. For example, 6-bromo-pyridine-3-ol has been successfully utilized as a crucial ligand in non-directed Palladium-catalyzed C–H/C–F coupling reactions for the synthesis of

-fluoro olefinated arenes[5]. The specific electronic tuning provided by the bromine atom and the 3-hydroxyl group creates a distinct coordination environment that favors the desired catalytic pathway over traditional electrophilic palladation[5]. -

Medicinal Chemistry: The zwitterionic nature of 3-hydroxypyridines allows them to act as bioisosteres for phenols and amides. Because the tautomeric ratio is near 1:1, these molecules can adapt their binding mode dynamically within a protein target's active site, forming either strong hydrogen bond donor (neutral form) or ionic (zwitterion) interactions depending on the local microenvironment[2].

References

-

MDPI. Acidity Study on 3-Substituted Pyridines. Available at: [Link][4]

-

LOCKSS. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Available at: [Link][1]

-

The ChEMBL-og. Molecular databases and molecule complexity - part 2. Available at: [Link][2]

-

ACS Catalysis. Nondirected C–H/C–F Coupling for the Synthesis of α-Fluoro Olefinated Arenes. Available at: [Link][5]

Sources

Technical Guide: Design and Synthesis of 2,6-Disubstituted 5-Difluoromethyl Pyridines

Executive Summary

This technical guide addresses the strategic design and synthesis of 2,6-disubstituted 5-difluoromethyl pyridines , a high-value scaffold in modern medicinal chemistry and agrochemical discovery. The difluoromethyl (

For researchers and drug developers, the specific 2,6-substitution pattern offers a unique vector to control conformation and steric bulk, protecting the pyridine nitrogen from unwanted metabolic N-oxidation while positioning the

Part 1: Structural & Physicochemical Properties[1]

The Bioisostere Advantage

The

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Electronic Effect | Weak Donor (+I) | Strong Acceptor (-I) | Very Strong Acceptor (-I) |

| H-Bond Capability | None | H-Bond Donor (Weak) | None (H-Bond Acceptor via F) |

| Lipophilicity ( | 0.56 | 0.6 - 0.9 | 0.88 |

| Metabolic Stability | Low (Oxidation prone) | High (Blocks CYP oxidation) | High |

The 2,6-Substitution Logic

Substituents at the 2 and 6 positions of the pyridine ring create a "steric gate" around the nitrogen atom.

-

Basicity Modulation: The 5-

group lowers the -

Metabolic Protection: 2,6-substituents (e.g.,

,

Figure 1: Structure-Activity Relationship (SAR) logic for the target scaffold.

Part 2: Strategic Synthesis Pathways

Accessing the 5-position (meta to nitrogen) in pyridines is electronically challenging because the ring is electron-deficient, disfavoring electrophilic aromatic substitution. We present two primary strategies: Deoxofluorination (Classical) and Radical C-H Functionalization (Modern) .

Method A: Functional Group Interconversion (Classical)

Best for: Early-stage discovery, gram-scale synthesis, and when the aldehyde precursor is readily available.

This route relies on converting a C5-formyl group (

Mechanism:

-

Nucleophilic attack of the carbonyl oxygen on the sulfur center of the reagent.

-

Elimination of HF to form an intermediate.

-

Nucleophilic attack by fluoride ion to generate the gem-difluoride.

Method B: Regioselective Radical C-H Functionalization (Modern)

Best for: Late-stage functionalization (LSF) of complex scaffolds where pre-functionalization is impossible.

Direct meta-C-H difluoromethylation of pyridines has historically been elusive due to the mismatch between radical polarity and ring electronics. However, a breakthrough method by Studer et al. (2024) utilizes a "regioselectivity switch" via oxazino-pyridine intermediates.

-

Concept: Pyridines are temporarily converted to oxazino-pyridines.

-

Switch:

-

Reagent: Uses protected difluoromethyl radical precursors (e.g., oxime esters or specific sulfinates).

Figure 2: Comparison of Classical (Path A) vs. Modern (Path B) synthesis routes.

Part 3: Experimental Protocols

Protocol 1: Deoxofluorination of 2,6-Dichloro-5-formylpyridine

Targeting the classical route via aldehyde.

Safety Warning: DAST and Deoxo-Fluor can decompose violently at high temperatures. Perform all reactions behind a blast shield. Avoid glass vessels for HF-generating steps if possible, or use plastic/Teflon where appropriate.

Materials:

-

Substrate: 2,6-Dichloro-5-pyridinecarbaldehyde (1.0 equiv)

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen atmosphere. Add the aldehyde substrate and dissolve in anhydrous DCM (

concentration). -

Addition: Cool the solution to

using an ice bath. Add Deoxo-Fluor dropwise via syringe. Note: DAST requires -78°C; Deoxo-Fluor is stable at 0°C to RT. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion by TLC or LC-MS (Aldehyde peak disappearance).

-

Quench: Cool the mixture back to

. Slowly add saturated -

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The gem-difluoride is typically less polar than the aldehyde.

Protocol 2: Meta-Selective Radical Difluoromethylation (Studer Method)

Targeting direct C-H functionalization.

Materials:

-

Activators: Dimethyl acetylenedicarboxylate (DMAD), Methyl pyruvate

-

Radical Source:

(Baran reagent) or specific oxime esters as per Studer et al.

Step-by-Step:

-

Activation: React the starting pyridine with DMAD and methyl pyruvate in DCM to form the oxazino-pyridine intermediate. Isolate this stable intermediate via filtration or short column.

-

Radical Reaction: Dissolve the oxazino-pyridine in Acetone/DMSO. Add the

radical precursor. -

Conditions: If using a photoredox catalyst, irradiate with Blue LED. If using thermal initiators, heat to 50-60°C.

-

Rearomatization: The reaction inherently leads to the meta-functionalized product upon loss of the activating auxiliary during workup or mild acidic treatment.

-

Purification: Standard silica chromatography.

Part 4: Data & Validation[9]

When characterizing the final 2,6-disubstituted 5-difluoromethyl pyridine, specific NMR signatures confirm the structure.

| Analysis | Diagnostic Signal | Notes |

| Appears as a doublet ( | ||

| The | ||

| Carbon of |

References

-

Studer, A. et al. (2024).[3] "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[3][4][7][8] Nature Communications, 15, 4121.

-

Baran, P. S. et al. (2012). "A New Reagent for Direct Difluoromethylation."[7][8] Journal of the American Chemical Society, 134(3), 1494–1497.

-

Doyle, A. G. et al. (2015).[9] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[9][10] Journal of the American Chemical Society, 137(30), 9571–9574. [10]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

BenchChem Technical Report. (2025). "The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 8. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

A Senior Application Scientist's Guide to Predicting the Metabolic Stability of Difluoromethyl-Pyridine Scaffolds

Introduction: The Strategic Imperative for Metabolic Prediction

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacokinetic profiles of novel therapeutic agents.[1][2][3] Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable functional unit, prized for its ability to serve as a metabolically stable bioisostere for common pharmacophoric groups like hydroxyls and thiols.[1][4][5] When this group is appended to a pyridine scaffold—one of the most prevalent N-heterocycles in approved pharmaceuticals—the resulting molecule presents a unique metabolic puzzle.[2][6]

The metabolic fate of a drug candidate is a critical determinant of its success, influencing its half-life, bioavailability, and potential for drug-drug interactions. A compound with poor metabolic stability will likely fail due to insufficient in vivo exposure, while one that is metabolized too slowly can lead to toxicity.[7] Therefore, gaining an early and accurate prediction of metabolic stability is not merely a screening step; it is a fundamental component of de-risking a project and guiding the medicinal chemistry strategy toward candidates with a higher probability of clinical success.[8][9]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to dissect and predict the metabolic stability of difluoromethyl-pyridine scaffolds. We will move beyond rote protocols to explain the causal biochemistry, detailing the interplay between the robust difluoromethyl group and the electronically complex pyridine ring. By integrating field-proven in vitro experimental workflows with in silico modeling and mechanistic studies, this document serves as a comprehensive manual for building a robust, self-validating system to forecast the metabolic liabilities and design more durable drug candidates.

The Duality of the Scaffold: Physicochemical and Metabolic Implications

The metabolic profile of a difluoromethyl-pyridine compound is not governed by a single feature but by the emergent properties arising from its two core components. Understanding their individual contributions is key to predicting their collective behavior.

The Difluoromethyl (–CF2H) Group: A Bastion of Metabolic Stability

The introduction of a –CF2H group is a well-established strategy to enhance metabolic resilience.[1][4] Its utility stems from several key properties:

-

Bioisosteric Replacement: The –CF2H group is a bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[1][5] Replacing these metabolically susceptible groups, which are prone to oxidation or conjugation, with a –CF2H moiety can effectively block these metabolic "soft spots."[10]

-

Bond Strength and Oxidative Resistance: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[10][11][12] This inherently reduces the likelihood of metabolism occurring at the site of fluorination.

-

Physicochemical Modulation: Beyond stability, the –CF2H group acts as a lipophilic hydrogen bond donor.[4][13] This unique feature, distinct from the more common trifluoromethyl (–CF3) group, can enhance binding affinity to the target protein while modulating lipophilicity and membrane permeability in a nuanced manner.[1][13]

The Pyridine Ring: A Locus of Complex Metabolic Activity

The pyridine ring presents a more complex metabolic picture, acting as both a site of stability and a potential liability.

-

Inherent Stability to Oxidation: Compared to a simple phenyl ring, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack by many CYP450 enzymes.[14]

-

CYP Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the heme iron at the active site of CYP enzymes.[14][15] This "Type II" binding can lead to inhibition of the enzyme, which can decrease the metabolism of the compound itself but also creates a risk for drug-drug interactions.[14]

-

Susceptibility to Aldehyde Oxidase (AO): The pyridine ring is a classic substrate for Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme.[16][17][18] AO-mediated metabolism proceeds via nucleophilic attack on an electron-deficient carbon adjacent to the ring nitrogen, a pathway that is often revealed only when CYP-mediated metabolism is blocked.[17][19] This is a critical consideration, as AO activity varies significantly between preclinical species and humans, making cross-species extrapolation challenging.[16][20]

Predicting Metabolic Fate: Key Enzymatic Pathways

A thorough assessment requires interrogating the primary enzyme systems responsible for drug clearance. For difluoromethyl-pyridine scaffolds, the investigation must focus on both Phase I and, to a lesser extent, Phase II pathways.

Phase I Metabolism: The Primary Battleground

Phase I reactions introduce or expose functional groups, typically through oxidation.

-

Cytochrome P450 (CYP) System: These heme-containing monooxygenases, located primarily in the liver endoplasmic reticulum, are major contributors to the metabolism of most drugs.[12][14] For a difluoromethyl-pyridine scaffold, CYPs may oxidize accessible C-H bonds on the pyridine ring or on other parts of the molecule. The presence of the –CF2H group serves as a metabolic shield, forcing oxidation to occur elsewhere.

-

Aldehyde Oxidase (AO): This cytosolic enzyme is of paramount importance for N-heterocycles.[16] It typically oxidizes the carbon atom at the 2- or 4-position of the pyridine ring to form the corresponding lactam metabolite. Because AO is cytosolic, its contribution to clearance will be missed in assays using only liver microsomes, which are fractions of the endoplasmic reticulum.[17] This underscores the necessity of using more comprehensive test systems like hepatocytes or S9 fractions.

Phase II Metabolism: The Conjugation Route

Phase II enzymes conjugate drugs or their Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While the core scaffold is not typically a primary substrate, if Phase I metabolism introduces a hydroxyl group, it can then be conjugated by enzymes like UDP-glucuronosyltransferases (UGTs).[7][9]

In Vitro Experimental Workflows: A Self-Validating System

The cornerstone of metabolic stability prediction lies in a suite of robust in vitro assays. The goal is to measure the rate of disappearance of the parent compound when incubated with a relevant biological test system.[8][21] A multi-assay approach is crucial for building a complete and validated picture.

General workflow for in vitro metabolic stability assays.Protocol 1: Liver Microsomal Stability Assay (CYP-Focused)

This assay is the workhorse for assessing Phase I metabolism mediated by enzymes in the endoplasmic reticulum, primarily CYPs.[9][22][23]

-

Expertise & Causality: We use liver microsomes because they are a cost-effective and high-throughput source of CYP enzymes.[23] The reaction is initiated by adding an NADPH regenerating system, as CYPs require NADPH as a cofactor for their catalytic cycle.[24] A control incubation without NADPH is critical to confirm that the observed compound loss is due to enzymatic metabolism and not chemical instability.[23]

-

Detailed Step-by-Step Methodology:

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).[25] Prepare a 2X concentrated NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

-

Reaction Setup: In a 96-well plate, add phosphate buffer and the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.[23]

-

Pre-incubation: Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.[23] Pre-incubate this mixture for 5-10 minutes at 37°C to allow for temperature equilibration.[25]

-

Initiation: Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH regenerating system. For the negative control, add buffer instead.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).[22] The cold solvent immediately stops the enzymatic reaction.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[22]

-

Protocol 2: Hepatocyte Stability Assay (Comprehensive Metabolism)

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[9][26]

-

Expertise & Causality: Using intact hepatocytes provides a more physiologically relevant model, capturing the interplay between different enzyme systems and the influence of cellular uptake and efflux.[27] This assay is essential for identifying clearance pathways missed by microsomal assays, such as AO-mediated metabolism and direct conjugation.[9]

-

Detailed Step-by-Step Methodology:

-

Preparation: Thaw cryopreserved hepatocytes (e.g., human) according to the supplier's protocol. Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[28][29]

-

Reaction Setup: In a multi-well plate, add the hepatocyte suspension. Prepare a negative control by using heat-inactivated hepatocytes to account for non-enzymatic degradation.[28]

-

Initiation: Add the test compound (typically 1 µM final concentration) to the wells and incubate at 37°C in a humidified CO2 incubator, often with gentle shaking.[28][29]

-

Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[28][30]

-

Sample Processing & Analysis: Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.

-

Protocol 3: S9/Cytosol Stability Assay (AO-Focused)

To specifically investigate the role of cytosolic enzymes like AO, one must use subcellular fractions that contain them. The S9 fraction contains both microsomal and cytosolic components, while a purified cytosolic fraction isolates enzymes like AO.[8]

-

Expertise & Causality: This assay is performed when a compound is stable in microsomes but shows significant clearance in hepatocytes, pointing towards a cytosolic metabolic pathway.[17] Unlike CYP-mediated reactions, AO does not require NADPH. The assay is run without exogenous cofactors. To definitively prove AO involvement, a selective AO inhibitor like hydralazine can be included in a parallel incubation.[20]

-

Detailed Step-by-Step Methodology:

-

Preparation: Use liver S9 fraction or a purified cytosolic fraction. The setup is similar to the microsomal assay.

-

Reaction Setup: Incubate the test compound (1 µM) with the S9 or cytosolic fraction (e.g., 1 mg/mL protein) in phosphate buffer at 37°C.

-

Inhibitor Arm (Optional): Set up a parallel incubation that includes a known AO inhibitor (e.g., 10 µM hydralazine) to see if compound turnover is reduced.

-

Sampling and Analysis: Follow the same time-course sampling, quenching, and LC-MS/MS analysis procedures as for the other assays.

-

Data Presentation and Analysis

For all assays, the concentration of the test compound remaining at each time point is determined. The data are then used to calculate key pharmacokinetic parameters.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[22]

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[24]

-

Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[21][23]

-

| Parameter | Microsomal Assay | Hepatocyte Assay | S9/Cytosol Assay |

| Test System | Pooled Liver Microsomes | Cryopreserved Hepatocytes | Liver S9 or Cytosol |

| Primary Enzymes | CYPs, UGTs (with UDPGA) | All Phase I & II Enzymes | Cytosolic Enzymes (AO, XO) |

| Cofactor | NADPH (for CYPs) | Endogenous | None required for AO |

| Typical [Protein] | 0.5 - 1.0 mg/mL[23] | 0.5 - 1.0 x 10^6 cells/mL[28] | 1.0 mg/mL |

| Typical [Compound] | 1 µM[23] | 1 µM[29] | 1 µM |

| Incubation Time | 0 - 60 min[25] | 0 - 120+ min[28] | 0 - 60 min |

In Silico and Mechanistic Prediction Strategies

Before and after experimental work, computational and mechanistic studies provide crucial context and help refine hypotheses.

-

In Silico Modeling: Computational tools can predict metabolic fate. Software like the StarDrop™ WhichP450™ module can predict which CYP isoforms are most likely to metabolize a compound.[25][31] Molecular docking studies can be used to model the binding pose of a compound in the active site of CYP or AO enzymes, providing a structural hypothesis for its metabolic stability or lability.[15][25]

-

Mechanistic (Phenotyping) Studies: To identify the specific enzymes responsible for metabolism, reaction phenotyping studies are essential.

-

Recombinant CYPs: Incubating the compound with a panel of individual, recombinant human CYP enzymes is the most direct method to determine which isoforms contribute to its clearance.[25]

-

Chemical Inhibition: In microsomal incubations, using a panel of known selective inhibitors for different CYP enzymes can pinpoint the major metabolizing pathways.[25] Similarly, using an AO-specific inhibitor in hepatocyte or S9 incubations can confirm the role of aldehyde oxidase.[20]

-

Synthesizing the Data: A Holistic View of Metabolic Stability

No single assay tells the whole story. The power of this approach lies in integrating the results to build a comprehensive metabolic profile.

-

High Microsomal Clearance: If a compound is rapidly depleted in the microsomal assay, it is likely a substrate for CYP enzymes. The next step is to identify the specific CYPs involved and the site of metabolism ("soft spot"). Medicinal chemistry efforts can then be directed at blocking this position, for example, by introducing a difluoromethyl group.

-

Low Microsomal, High Hepatocyte Clearance: This is a classic profile for a compound metabolized by cytosolic enzymes (like AO) or primarily cleared by Phase II conjugation.[17] This result immediately triggers the need for an S9/cytosol stability assay with and without an AO inhibitor to confirm the pathway.

-

Low Clearance in All Systems: If the compound is stable in both microsomes and hepatocytes, it indicates high metabolic stability. This is often the desired outcome and suggests that hepatic metabolism will not be a major route of clearance in vivo.

By systematically combining these in silico and in vitro tools, researchers can move from simply measuring stability to truly understanding the underlying drivers of a compound's metabolic fate. This deep mechanistic insight is the key to rationally designing difluoromethyl-pyridine scaffolds with optimized pharmacokinetic properties, ultimately increasing the probability of developing a successful drug.

References

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- Vuppalapati, L., & Byran, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Domainex. (n.d.). Hepatocyte Stability Assay.

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- BenchChem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- Henderson, C. J., McLaughlin, L. A., & Wolf, C. R. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.

- Creative Bioarray. (n.d.). Hepatocyte Stability Assay.

- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- SynQuest Labs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- BenchChem. (n.d.). Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry.

- BenchChem. (n.d.). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.

- Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032.

- Al-Hilal, T. A., et al. (2022).

- Domainex. (n.d.). Microsomal Clearance/Stability Assay.

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.

- Gauthier, C., et al. (2021). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. NIH.

- Altman, R. A., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Li, W., et al. (Eds.). (2013).

- ResearchGate. (n.d.).

- Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Terao, M., et al. (2020, June 22). The role of aldehyde oxidase in drug metabolism.

- Altman, R. A., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.

- ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines a Bioactive....

- Altman, R. A., et al. (2025, December 23).

- El-Behery, M., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.

- ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.

- Royal Society of Chemistry. (2022, August 15). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.

- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- PubMed. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- ChemRxiv. (n.d.). Synthesis of steroids fused with a pyridine at C11-C12 to accommodate the active site ceiling of cytochrome P450 8B1.

- Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.

- Molecules. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.

- Alfa Chemistry. (n.d.). Difluoromethyl.

- PubMed. (2017, December 15).

- ACS. (2024, August 20).

- PMC. (n.d.).

- Universität Münster. (2024, May 16).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Importance of aldehyde oxidase metabolism: Investigation of inhaled JAK inhibitors - American Chemical Society [acs.digitellinc.com]

- 19. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioivt.com [bioivt.com]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. benchchem.com [benchchem.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 30. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 31. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis Protocols for 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol

Document Type: Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The incorporation of difluoromethyl (–CF₂H) groups into heteroaromatic scaffolds is a critical strategy in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and hydrogen-bonding capabilities. However, the synthesis of highly substituted, electron-deficient fluorinated pyridines presents significant regiochemical challenges. This application note details a robust, self-validating five-step synthetic protocol for 2-Bromo-6-chloro-5-(difluoromethyl)pyridin-3-ol .

Strategic Rationale & Mechanistic Causality

As a Senior Application Scientist, I strongly advise against attempting direct electrophilic halogenation on 5-(difluoromethyl)pyridin-3-ol. The strong electron-withdrawing nature of the –CF₂H group severely deactivates the pyridine ring, requiring harsh conditions that inevitably lead to poor regioselectivity, over-halogenation, and substrate decomposition.

Instead, this protocol employs a Functional Group Interconversion (FGI) strategy starting from the commercially available building block, 2-bromo-6-chloro-5-methylpyridin-3-ol. This ensures absolute regiocontrol.

-

O-Protection (Step 1): The free phenol must be protected prior to radical bromination to prevent oxidative degradation. A pivalate (OPiv) ester is selected over an acetate or benzyl ether because it is highly stable to radical conditions and immune to competitive benzylic bromination.

-

Solvent Selection (Step 2): Traditionally, the Wohl-Ziegler bromination utilizes carbon tetrachloride (CCl₄). Due to its extreme toxicity and ozone-depleting nature, this protocol substitutes CCl₄ with trifluorotoluene (PhCF₃), a greener and highly effective alternative that maintains excellent radical chain propagation[1][2].

-

Deoxofluorination (Step 4): Diethylaminosulfur trifluoride (DAST) is employed to selectively deoxofluorinate the intermediate aldehyde[3]. DAST is preferred over sulfur tetrafluoride (SF₄) due to its superior safety profile and liquid state at room temperature, allowing for precise stoichiometric control without the need for specialized pressurized reactors[4][5].

Visualized Synthetic Workflow

Fig 1: Five-step functional group interconversion workflow for the target pyridine synthesis.

Quantitative Reagent Summary (10 mmol Scale)

| Step | Reagent | MW ( g/mol ) | Equivalents | Amount |

| 1 | 2-Bromo-6-chloro-5-methylpyridin-3-ol | 222.47 | 1.0 | 2.22 g |

| 1 | Pivaloyl chloride (PivCl) | 120.58 | 1.2 | 1.48 mL |

| 1 | Triethylamine (Et₃N) | 101.19 | 1.5 | 2.09 mL |

| 2 | N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 3.92 g |

| 2 | Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 82 mg |

| 3 | Silver nitrate (AgNO₃) | 169.87 | 2.5 | 4.25 g |

| 4 | DAST | 161.19 | 1.5 | 1.98 mL |

| 5 | Sodium hydroxide (NaOH, 2M aq) | 40.00 | 2.0 | 10.0 mL |

Step-by-Step Experimental Protocols

Step 1: O-Protection (Pivalate Ester Formation)

-

Reaction: Dissolve 2-bromo-6-chloro-5-methylpyridin-3-ol (2.22 g, 10 mmol) in anhydrous DCM (20 mL). Add Et₃N (2.09 mL, 15 mmol) and cool the mixture to 0 °C under nitrogen. Dropwise add PivCl (1.48 mL, 12 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material. ¹H NMR (CDCl₃) confirms success via the appearance of a dominant 9H singlet at ~1.40 ppm corresponding to the tert-butyl group of the pivalate.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

-

Reaction: Dissolve the Step 1 intermediate in anhydrous trifluorotoluene (PhCF₃, 30 mL). Add NBS (3.92 g, 22 mmol) and AIBN (82 mg, 0.05 mmol). Heat the mixture to reflux (85 °C) under nitrogen for 4 hours.

-

Workup: Cool the mixture to 0 °C. The succinimide byproduct will precipitate; remove it via vacuum filtration. Concentrate the filtrate under reduced pressure to yield the crude dibromomethyl intermediate.

-

Self-Validation: ¹H NMR (CDCl₃) is critical here. Verify the complete disappearance of the 3H aromatic methyl singlet at ~2.4 ppm and the appearance of a new 1H singlet at ~6.8 ppm, which corresponds to the –CHBr₂ proton.

Step 3: Hydrolysis to Aldehyde

-

Reaction: Dissolve the crude dibromide intermediate in ethanol (32 mL). Add a solution of AgNO₃ (4.25 g, 25 mmol) dissolved in water (8 mL). Stir the suspension at 60 °C for 3 hours.

-

Workup: Cool to room temperature and filter the precipitated AgBr salts through a pad of Celite. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation: ¹H NMR (CDCl₃) will reveal a highly deshielded, distinct aldehyde proton singlet at ~10.3 ppm, confirming successful hydrolysis.

Step 4: Deoxofluorination

-

Reaction: Dissolve the aldehyde intermediate in anhydrous DCM (20 mL) in a rigorously dried flask under nitrogen. Cool to 0 °C. Add DAST (1.98 mL, 15 mmol) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Caution: DAST reacts violently with water. Cool the mixture to 0 °C and quench very slowly by dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases. Extract with DCM (2 × 20 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

-

Self-Validation: ¹⁹F NMR will show a characteristic doublet at ~ -115 ppm. ¹H NMR will show a 1H triplet at ~6.9 ppm with a massive geminal H-F coupling constant (J ≈ 54 Hz) for the newly formed –CF₂H group.

Step 5: Deprotection

-

Reaction: Dissolve the purified difluoromethyl pivalate intermediate in methanol (20 mL). Add 2M aqueous NaOH (10 mL, 20 mmol). Stir at room temperature for 1 hour.

-

Workup: Concentrate the mixture to remove methanol. Acidify the aqueous layer with 1M HCl to pH 4 (precipitation of the product may occur). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield the final target compound.

-

Self-Validation: ¹H NMR (DMSO-d₆) confirms the complete disappearance of the 9H pivalate singlet at ~1.40 ppm and the appearance of a broad, exchangeable phenolic –OH peak at ~10.5 ppm.

References

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-pyridin-3-ol Derivatives

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-pyridin-3-ol and its derivatives. This class of compounds presents unique challenges due to the electronic properties of the pyridine ring, the presence of a coordinating nitrogen atom adjacent to the reaction center, and the influence of the C3-hydroxyl group. This document offers an in-depth analysis of key mechanistic considerations, a systematic guide to selecting optimal reaction parameters—including catalyst, ligand, base, and solvent—and step-by-step experimental procedures. Furthermore, a troubleshooting guide addresses common issues, ensuring researchers, scientists, and drug development professionals can achieve high-yield, reproducible outcomes for the synthesis of valuable 2-aryl-pyridin-3-ol scaffolds.

Introduction: The Challenge and Opportunity of 2-Aryl-pyridin-3-ols

The 2-aryl-pyridin-3-ol motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active molecules and functional materials. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing the requisite C-C bond between a pyridine ring and an aryl or heteroaryl partner.[1][2]

However, the coupling of 2-bromo-pyridin-3-ol is not straightforward. Several factors contribute to its challenging nature:

-

Catalyst Inhibition: The lone pair of the pyridine nitrogen atom can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[2][3] This is particularly pronounced in 2-substituted pyridines.

-

Substrate Reactivity: The pyridine ring is electron-deficient, which can affect the rate of the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.[4]

-

The Hydroxyl Group: The acidic proton of the 3-hydroxyl group introduces further complexity. It can be deprotonated by the base, creating a pyridinolate species. This can alter the electronic nature of the substrate and potentially lead to chelation with the palladium center, which could either be beneficial (directing effect) or detrimental (catalyst sequestration).[5]